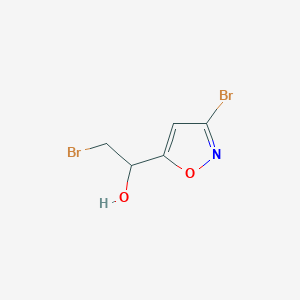

1-(3-Bromo-5-isoxazolyl)-2-bromoethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-Bromo-5-isoxazolyl)-2-bromoethanol” is a brominated derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . Isoxazoles are known for their wide range of biological activities .

Chemical Reactions Analysis

Again, without specific studies or data on “this compound”, it’s challenging to provide an analysis of its chemical reactions. Isoxazole rings are generally stable but can participate in various chemical reactions depending on their substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethanol group) would influence its properties .Wissenschaftliche Forschungsanwendungen

1. Synthesis of 5-sulfonylfluoro Isoxazoles

A study by Leng & Qin (2018) developed 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent. This reagent enables the regioselective synthesis of 5-sulfonylfluoro isoxazoles, presenting a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties.

2. Antitubercular and Antimicrobial Activity

Research by Popat et al. (2004) synthesized 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives. These compounds were screened for their antitubercular and antimicrobial activities, highlighting the potential biomedical applications of isoxazole derivatives.

3. Electrochemical Conversion of CO2

Zhong et al. (2019) demonstrated the electrochemical conversion of CO2 to 2-bromoethanol, a pharmaceutical intermediate, by coupling anodic and cathodic reactions in a membraneless electrochemical cell. This process presents a new strategy for converting CO2 into valuable products using a simple method (Zhong et al., 2019).

4. Covalent Inhibitors for Malaria Treatment

A study by Bruno et al. (2014) developed covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase for malaria treatment. They screened a library of 3-bromo-isoxazoline derivatives, demonstrating selective bonding to the catalytic cysteine of the enzyme.

5. Synthesis of Novel Isoxazoles

Hay & Wolfe (2007) described a palladium-catalyzed carboetherification process for synthesizing substituted isoxazolidines, useful as intermediates in complex molecule synthesis. This method provided access to isoxazolidine stereoisomers not achievable with existing methods (Hay & Wolfe, 2007).

Wirkmechanismus

Target of Action

The primary target of 1-(3-Bromo-5-isoxazolyl)-2-bromoethanol, also known as broxaterol hydrochloride, is the beta2-adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone and lung function.

Mode of Action

Broxaterol hydrochloride acts as a beta2-agonist . It binds to the beta2-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the bronchial airways. This results in the inhibition of bronchial constriction .

Pharmacokinetics

It is known that the compound is administered orally and its bronchodilating effect is dose-related

Result of Action

The primary molecular effect of broxaterol hydrochloride is the prevention of bronchial constriction, which can be beneficial in conditions such as bronchial asthma . On a cellular level, it inhibits the release of inflammatory mediators and relaxes bronchial smooth muscle.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1,3,9H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIIEBIFVAUGEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C(CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)